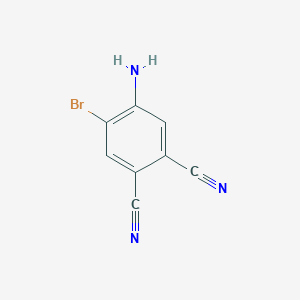
4-Amino-5-bromophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromophthalonitrile is an organic compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol It is a derivative of phthalonitrile, characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromophthalonitrile typically involves the nucleophilic substitution of bromine in 4-bromo-5-nitrophthalonitrile with an amino group. This reaction is often carried out in the presence of bases such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-bromophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as aryloxy or benzotriazole groups.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and DMF as the solvent.
Cyclization Reactions: These reactions often require specific catalysts and elevated temperatures to facilitate the formation of heterocyclic structures.
Major Products:
Substituted Phthalonitriles: Products include various substituted phthalonitriles with different functional groups replacing the bromine atom.
Heterocyclic Compounds: Cyclization reactions can yield complex heterocyclic systems.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromophthalonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromophthalonitrile involves its ability to undergo nucleophilic substitution and cyclization reactions, leading to the formation of various functionalized derivatives. These derivatives can interact with biological targets and pathways, exhibiting potential therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the substituents and the overall structure of the derivatives .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of 4-Amino-5-bromophthalonitrile.
4,5-Dichlorophthalonitrile: Another phthalonitrile derivative used in similar nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying properties and applications .
Eigenschaften
Molekularformel |
C8H4BrN3 |
|---|---|
Molekulargewicht |
222.04 g/mol |
IUPAC-Name |
4-amino-5-bromobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-5(3-10)6(4-11)2-8(7)12/h1-2H,12H2 |
InChI-Schlüssel |
SEZSSYMITKXDTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1N)Br)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















